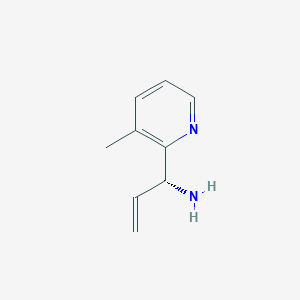

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine

Description

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is a chiral amine featuring a prop-2-enyl (allyl) backbone and a 3-methyl-substituted pyridyl group. The (1R) stereochemistry introduces asymmetry, which may influence its reactivity, biological activity, and intermolecular interactions. This compound’s structural uniqueness lies in the combination of a planar aromatic system (pyridine) and a flexible unsaturated hydrocarbon chain, making it relevant for applications in medicinal chemistry or materials science .

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(1R)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3/t8-/m1/s1 |

InChI Key |

IHOIHBJHEMAUBS-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@@H](C=C)N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-methylpyridine.

Allylation: The 3-methylpyridine undergoes an allylation reaction to introduce the allylamine side chain. This can be achieved using allyl bromide in the presence of a base such as sodium hydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allylamine side chain to a saturated amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

Oxidation: Corresponding oxides or ketones.

Reduction: Saturated amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

(1R)-2,2-Dimethyl-1-(3-Methyl(2-Pyridyl))propylamine

- Structure : Branched propylamine with two methyl groups at the C2 position and a 3-methylpyridyl group.

- Key Differences :

- Backbone : Propylamine (saturated) vs. prop-2-enylamine (unsaturated).

- Steric Effects : Branched structure in the propylamine derivative reduces conformational flexibility compared to the allyl chain in the target compound.

- Implications : The allyl group in the target compound may enhance reactivity (e.g., in Michael additions) or π-conjugation, whereas the branched analog’s rigidity could favor specific binding interactions in biological systems .

Diethyl 1-(N-Butylamino)-1-(2-Pyridyl)-methylphosphonate

- Structure: Phosphonate ester with a pyridyl group and butylamino substituent.

- Key Differences :

- Functional Group : Phosphonate vs. amine.

- Synthesis : Prepared via phosphite reactions, contrasting with likely amine alkylation or reduction pathways for the target compound.

(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)phenyl)prop-2-en-1-one

- Structure: Enone system conjugated to phthalazine and pyrimidine rings.

- Key Differences: Backbone: Prop-2-en-1-one (ketone) vs. prop-2-enylamine. Electronic Effects: The enone system enables extended conjugation, while the amine in the target compound may act as a nucleophile or hydrogen-bond donor.

- Implications : The ketone group in this analog could enhance UV absorption or fluorescence, whereas the amine in the target compound might favor interactions with biological targets (e.g., enzymes or receptors) .

Electronic and Spectroscopic Properties

- Pyridyl Substituents : The 3-methyl group on the pyridyl ring in the target compound likely exerts a mild electron-donating effect, altering electronic transitions compared to unsubstituted pyridyl analogs. This contrasts with electron-withdrawing groups (e.g., nitro) in other pyridyl-based complexes, which red-shift luminescence in europium or scandium complexes .

- NMR Signatures : The allyl protons in the target compound would show distinct splitting patterns (e.g., doublets of doublets) in 1H NMR, differing from the saturated propylamine analog’s simpler signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.